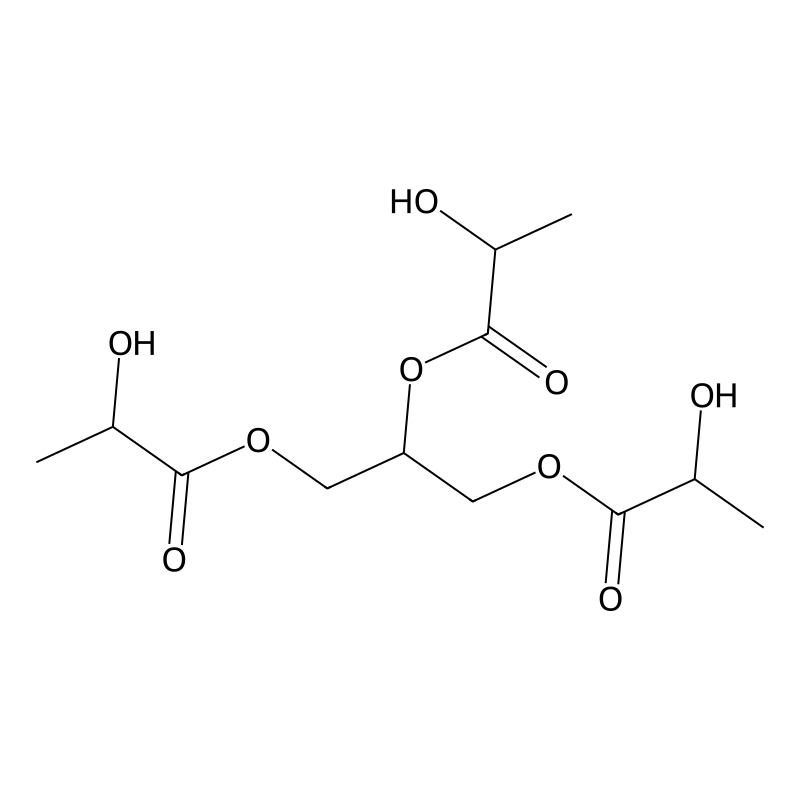

Propane-1,2,3-triyl trilactate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Propane-1,2,3-triyl trilactate, also known by its chemical formula C₁₂H₂₀O₉ and CAS number 537-32-6, is a triester of glycerol and lactic acid. This compound features a unique structure where three lactic acid molecules are esterified to a propane-1,2,3-triyl backbone, resulting in a compound that exhibits both hydrophilic and lipophilic properties. The molecular weight of propane-1,2,3-triyl trilactate is approximately 308.28 g/mol .

General Reaction Scheme- Esterification:

- Hydrolysis:

Propane-1,2,3-triyl trilactate has shown potential biological activity due to its components—glycerol and lactic acid—which are known for their roles in metabolic processes. Studies suggest that this compound may exhibit antioxidant properties, contributing to cellular protection against oxidative stress. Additionally, its ability to enhance skin hydration makes it a candidate for cosmetic applications .

The synthesis of propane-1,2,3-triyl trilactate typically involves the following methods:

- Direct Esterification:

- Combining glycerol and lactic acid with an acid catalyst under controlled temperature and pressure conditions.

- Transesterification:

- This method involves the reaction of glycerol with a lactate ester in the presence of a base catalyst.

These methods allow for the production of propane-1,2,3-triyl trilactate with varying degrees of purity and yield.

Propane-1,2,3-triyl trilactate finds several applications across different fields:

- Cosmetics and Personal Care: Used as an emollient and moisturizer due to its skin-conditioning properties.

- Food Industry: Serves as a food additive for flavoring and preservation.

- Pharmaceuticals: Investigated for use in drug delivery systems due to its biocompatibility.

Interaction studies involving propane-1,2,3-triyl trilactate have primarily focused on its compatibility with various skin formulations. Research indicates that it can enhance the penetration of active ingredients into the skin while providing a moisturizing effect. Additionally, studies have explored its interactions with other esters and emulsifiers to improve product stability and performance in cosmetic formulations .

Several compounds share structural similarities with propane-1,2,3-triyl trilactate. Here are a few notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Triacetin (Propane-1,2,3-triyl triacetate) | Triester | Derived from acetic acid; commonly used as a solvent. |

| Tributyrin (Propane-1,2,3-triyl tributyrate) | Triester | Contains butyric acid; used as a food additive. |

| Glycerol Monolaurate | Monoester | Exhibits antimicrobial properties; used in food safety. |

Propane-1,2,3-triyl trilactate is unique due to its specific combination of lactic acid units which contribute to its distinctive biological activity and functional properties compared to these similar compounds .

Direct Acid-Catalyzed Esterification

The primary synthetic route for propane-1,2,3-triyl trilactate involves the direct esterification of propane-1,2,3-triol (glycerol) with lactic acid under acidic conditions . The reaction proceeds through nucleophilic attack of the glycerol hydroxyl groups on the activated carboxyl groups of lactic acid, forming ester bonds while eliminating water molecules. Traditional protocols employ sulfuric acid as the catalyst, requiring temperatures of 80-110°C with continuous water removal using molecular sieves to drive the equilibrium toward product formation .

The stoichiometric optimization involves employing a 3:1 molar excess of lactic acid to glycerol to ensure complete esterification of all three hydroxyl positions . Under optimal conditions with sulfuric acid catalysis, glycerol heating to 50-60°C followed by addition of lactic acid, benzene, and sulfuric acid, with subsequent reflux and dehydration, achieves yields of 96.9% [2]. The reaction mechanism proceeds through protonation of the carboxyl group, enhancing electrophilicity and facilitating nucleophilic attack by glycerol hydroxyl groups.

Enhanced Esterification Methodologies

Advanced protocols incorporate coupling reagents to improve reaction efficiency and selectivity. The Steglich esterification methodology, utilizing dicyclohexylcarbodiimide and 4-dimethylaminopyridine, enables formation of ester bonds under milder conditions [3]. Modified approaches employ acetonitrile as a greener solvent alternative, eliminating the need for chlorinated solvents while maintaining high yields through optimized extraction sequences [4].

Alternative activation strategies include the use of 5-nitro-4,6-dithiocyanatopyrimidine as a coupling reagent, achieving rapid esterification within one minute under mild conditions [5]. This methodology demonstrates effectiveness across diverse substrate scopes, including both alcoholic and non-alcoholic solvent systems, with yields ranging from 57% to 93% depending on substrate structure and reaction conditions.

Catalytic Systems in Lactoylation Reactions

Zeolite-Based Catalytic Systems

Heterogeneous catalytic approaches utilizing modified zeolites have emerged as promising alternatives for trilactate synthesis. Yttrium-β and ytterbium-β zeolites demonstrate superior catalytic activity compared to conventional transition-metal-β zeolites [6] [7]. These rare earth element-modified zeolites achieve lactic acid yields of 45.3% and 43.6% respectively under optimized conditions of 190°C for 3 hours. The catalytic mechanism involves Lewis acid sites provided by the rare earth metals, facilitating triose isomerization and subsequent lactoylation reactions.

The acid characterization reveals that yttrium and ytterbium-β zeolites possess similar Lewis acid site densities to tin-β zeolites while containing higher Brønsted acid content [7]. This unique acid balance contributes to enhanced selectivity, producing fewer byproducts compared to conventional Sn-β catalysts. The superior performance is attributed to the ability of these catalysts to minimize 5-hydroxymethyl furfural formation through controlled Brønsted acidity.

Ionic Liquid Catalytic Systems

Brønsted acidic ionic liquids represent a significant advancement in sustainable catalytic systems for esterification reactions [8] [9]. The 1-methyl-2-pyrrolidonium hydrogen sulfate system achieves turnover numbers of 11,000 and turnover frequencies of 846, demonstrating exceptional catalytic efficiency [8]. The biphasic nature of ionic liquid systems facilitates product separation, with ester products forming an upper phase readily separable from the ionic liquid catalyst phase.

Dicationic ionic liquids with asymmetric structures containing imidazolium and pyridinium cations exhibit remarkable catalytic performance, achieving 96% conversion within 20 minutes at ambient temperature [10]. The structural optimization involving alkyl chain spacers between cation nuclei enhances catalytic activity while maintaining recyclability for multiple reaction cycles without significant activity loss.

Enzymatic Catalytic Systems

Lipase-catalyzed esterification provides an environmentally benign approach to trilactate synthesis with high selectivity and mild reaction conditions [11] [12]. Candida antarctica lipase immobilized on acrylic resin (Novozyme 435) demonstrates optimal performance in supercritical carbon dioxide, achieving 90% conversion under conditions of 50°C and 1-hour residence time [12]. The enzymatic approach eliminates the formation of glycerol-di-stearate byproducts compared to acid-catalyzed systems.

Lipozyme RM IM from Mucor miehei enables regioselective esterification with 73% conversion and 76% selectivity toward 1,3-dicaprin formation [13]. The enzymatic mechanism involves acyl-enzyme intermediate formation, providing stereochemical control and minimizing side reactions. Temperature optimization studies reveal that enzymatic systems maintain high selectivity across broader temperature ranges compared to chemical catalysts.

Purification Techniques and Yield Optimization

Chromatographic Purification Methods

Column chromatography utilizing silica gel stationary phases provides effective separation of trilactate products from reaction mixtures [14]. The mobile phase selection employs ethyl acetate-hexane gradient systems to achieve baseline separation of mono-, di-, and tri-ester products. Flash chromatography modifications incorporating elevated pressure enhance separation efficiency, reducing diffusion effects and concentrating desired products in fewer fractions with purities exceeding 95% [14].

High-performance liquid chromatography with C18 reverse-phase columns enables high-resolution separation of trilactate isomers based on hydrophobic interactions [15]. The gradient elution systems utilizing acetonitrile-water mixtures achieve purities of 96-99% within 30-90 minute analytical windows. Counter-current chromatography provides an alternative approach for preparative-scale purifications, achieving 75-95% purity with enhanced recovery yields of 80-90% [16].

Distillation and Crystallization Approaches

Vacuum distillation represents the most economically viable purification method for large-scale trilactate production [15]. The technique achieves purities of 95-98% through fractional collection at reduced pressures, minimizing thermal decomposition risks. Temperature control during distillation prevents lactate ester hydrolysis while maintaining product integrity through careful monitoring of distillation parameters.

Crystallization techniques provide additional purification opportunities for solid trilactate derivatives [17]. Recrystallization from ethanol systems achieves purities of 90-98% through selective solubility differences. The crystallization process requires careful temperature control and seeding strategies to promote uniform crystal formation and minimize inclusion of impurities within the crystal lattice structure.

Advanced Separation Technologies

Pervaporation technology integrated with enzymatic esterification systems enables real-time water removal, maintaining optimal water activity for enzymatic catalysis while driving esterification equilibrium toward product formation [18]. The membrane-based separation achieves continuous product purification without thermal stress or chemical degradation of sensitive ester products.

Molecular sieve incorporation during esterification reactions provides in-situ water removal, enhancing overall yields through equilibrium displacement [19]. The selective adsorption of water molecules by molecular sieves prevents reverse hydrolysis reactions while maintaining reaction mixture homogeneity. Optimal molecular sieve loading balances water removal efficiency with substrate accessibility to catalytic sites.

Green Chemistry Approaches in Production

Solvent-Free and Bio-based Solvent Systems

Mechanochemical synthesis utilizing high-speed ball-milling conditions eliminates solvent requirements while achieving esterification yields of 45-91% within 20-60 minutes at room temperature [20]. The mechanochemical approach employs iodine and potassium dihydrogen phosphate as activating agents, providing sustainable synthesis pathways with minimal environmental impact. The solvent-free conditions reduce waste generation and eliminate volatile organic compound emissions.

Bio-based solvent alternatives including ethanol, d-limonene, and cyrene provide environmentally sustainable reaction media for trilactate synthesis [21] [22]. These renewable solvents derived from biomass feedstocks demonstrate comparable performance to traditional organic solvents while reducing environmental footprint. Dimethyl carbonate serves as an effective green solvent for Steglich-type esterifications, combining with Mukaiyama's reagent to achieve optimal reaction conditions [23].

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates esterification reactions, reducing reaction times from hours to minutes while maintaining high yields [24] [25]. Titanium-catalyzed esterification under microwave conditions achieves completion within one hour at 160°C, demonstrating compatibility with acid-sensitive substrates including furfuryl alcohol [24]. Pulsed microwave irradiation proves more effective than continuous irradiation, improving conversion from 39.9% to 66.1% within 15 minutes through enhanced energy transfer efficiency [25].

The microwave-assisted approach enables precise temperature control and uniform heating, minimizing hot spots and reducing side reaction formation [26] [27]. Optimization studies reveal that square-pulsed microwaves with 400 Hz repetition rates and 10-20% duty cycles provide optimal energy delivery for esterification reactions. The technology demonstrates particular effectiveness for biodiesel production from waste cooking oil, achieving 97.4% free fatty acid conversion [28].

Ionic Liquid-Based Green Processes

Ionic liquid systems provide comprehensive green chemistry solutions by combining catalytic activity with benign physical properties [29] [30]. The negligible vapor pressure of ionic liquids eliminates atmospheric emissions while their high thermal stability enables operation across broad temperature ranges. Choline chloride-based deep eutectic solvents represent particularly sustainable options, utilizing readily available and biodegradable components [9].

The recyclability of ionic liquid catalysts contributes significantly to process sustainability, with multiple reaction cycles possible without significant activity degradation [31]. Regeneration protocols involving simple distillation of water and excess alcohol restore catalytic activity, enabling continuous processing with minimal catalyst consumption. The biphasic nature of ionic liquid systems facilitates product separation through simple decantation, eliminating complex purification requirements.

Process Intensification Strategies

Continuous flow chemistry approaches enhance process efficiency through improved heat and mass transfer characteristics [32]. The integration of solid catalysts in packed-bed reactors enables continuous trilactate production with consistent product quality and reduced processing times. Membrane reactor configurations combining catalytic activity with selective product separation achieve enhanced yields through equilibrium displacement.

Supercritical carbon dioxide extraction provides an environmentally benign separation technology for trilactate purification [12]. The selective solubility properties of supercritical carbon dioxide enable efficient product isolation while avoiding thermal degradation. The technology achieves 86-90% yields with low environmental factor values, demonstrating superior sustainability metrics compared to conventional separation processes.

XLogP3

UNII

Other CAS

537-32-6

Wikipedia

Use Classification

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Explore Compound Types

CH3-CClF2

C2H3ClF2